molecular formula C23H18ClN3O2 B6429806 9-chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 612041-47-1

9-chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B6429806
CAS No.: 612041-47-1
M. Wt: 403.9 g/mol
InChI Key: LOOWZJAEXWBFMH-UHFFFAOYSA-N
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Description

9-chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound with a unique structure that combines an indole and quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with an indole derivative under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted indoloquinoxalines.

Scientific Research Applications

Chemistry

In chemistry, 9-chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act on specific molecular targets, offering new avenues for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, which are valuable in electronics and photonics.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxybenzaldehyde
  • 2-chloro-3,4-dimethoxybenzyl alcohol
  • 6-chloro-9-(3,4-dimethoxybenzyl)-2-methoxyacridine hydrochloride

Uniqueness

Compared to similar compounds, 9-chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline stands out due to its unique combination of indole and quinoxaline moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

9-chloro-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-28-20-10-7-14(11-21(20)29-2)13-27-19-9-8-15(24)12-16(19)22-23(27)26-18-6-4-3-5-17(18)25-22/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOWZJAEXWBFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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